![molecular formula C12H12FNO2 B2644517 Ethyl 2-cyano-3-(3-fluorophenyl)propanoate CAS No. 526222-65-1](/img/structure/B2644517.png)
Ethyl 2-cyano-3-(3-fluorophenyl)propanoate
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Description
Ethyl 2-cyano-3-(3-fluorophenyl)propanoate is a chemical compound with the CAS Number: 526222-65-1 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 2-cyano-3-(3-fluorophenyl)propanoate can be represented by the Inchi Code: 1S/C12H12FNO2/c1-2-16-12(15)10(8-14)6-9-4-3-5-11(13)7-9/h3-5,7,10H,2,6H2,1H3 . This compound has a molecular weight of 221.23 .Physical And Chemical Properties Analysis
Ethyl 2-cyano-3-(3-fluorophenyl)propanoate is a liquid at room temperature . It has a molecular weight of 221.23 .Scientific Research Applications
Copolymer Synthesis and Material Properties
Ethyl 2-cyano-3-(3-fluorophenyl)propanoate and its derivatives have been extensively studied for their applications in synthesizing novel copolymers. These compounds serve as trisubstituted ethylenes that can be copolymerized with styrene to produce materials with unique properties. For instance, various derivatives of Ethyl 2-cyano-3-(3-fluorophenyl)propanoate, such as ring-disubstituted methyl and propyl 2-cyano-3-phenyl-2-propenoates, have been synthesized and characterized. These copolymers exhibit high glass transition temperatures, indicating a substantial decrease in chain mobility due to the high dipolar character of the copolymers compared to that of polystyrene (Kim et al., 1999); (Kharas et al., 2016); (Kharas et al., 2017).
Crystal Packing and Non-covalent Interactions
Research on Ethyl 2-cyano-3-(3-fluorophenyl)propanoate has also uncovered unique crystal packing behaviors and non-covalent interactions within its structure. Studies have shown unusual C⋯π and N⋯π interactions in the crystal packing of certain derivatives, highlighting the role of electrostatic interactions in stabilizing these structures. These findings contribute to our understanding of molecular interactions and can inform the design of new materials with specific properties (Zhang et al., 2012); (Zhang et al., 2011).
Supramolecular Assembly and Structural Analysis
The compound's derivatives have been utilized in supramolecular chemistry, particularly in the study of supramolecular assembly processes. The analysis of such assemblies, including crystal structure determination and Hirshfeld surface analysis, provides insight into the roles of noncovalent interactions in molecular conformation and stabilization. This research has implications for the development of molecular devices and materials with tailored properties (Matos et al., 2016).
Catalysis and Organic Synthesis
Additionally, ethyl 2-cyano-3-(3-fluorophenyl)propanoate and its analogs have been investigated in the context of organic synthesis and catalysis. For example, the cyclisation of certain derivatives has been catalyzed by specific metal complexes, showcasing the potential of these compounds in facilitating or improving synthetic pathways for producing complex organic molecules (Houghton et al., 1984).
properties
IUPAC Name |
ethyl 2-cyano-3-(3-fluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-2-16-12(15)10(8-14)6-9-4-3-5-11(13)7-9/h3-5,7,10H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXIUCBNACRZGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-(3-fluorophenyl)propanoate |
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